Cas no 36640-41-2 (3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde)
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde,3-(4-bromophenyl)-1-phenyl-
- 3-(4-BROMO-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
- 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde
- 1-Phenyl-3-(p-brom-phenyl)-pyrazol-4-aldehyd
- 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
- NS-05460
- MFCD02633634
- DTXSID90358082
- CS-0171401
- EN300-01165
- Z56787379
- 3-(4-bromophenyl)-1-phenyl-1-h-pyrazole-4-carbaldehyde
- SCHEMBL23392558
- AKOS000115232
- 36640-41-2
- A918583
- STK859978
- 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde
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- MDL: MFCD02633634
- Inchi: 1S/C16H11BrN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H
- InChI Key: YPXNXBBOBLTDCL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1C(C=O)=CN(C2C=CC=CC=2)N=1
Computed Properties
- Exact Mass: 326.00500
- Monoisotopic Mass: 326.005476
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9
- XLogP3: 3.7
Experimental Properties
- Density: 1.42
- Boiling Point: 483.1°Cat760mmHg
- Flash Point: 246°C
- Refractive Index: 1.651
- PSA: 34.89000
- LogP: 4.11430
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Storage Condition:2-8 °C
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM278029-5g |
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-41-2 | 95% | 5g |
$377 | 2021-08-18 | |
| TRC | B282575-500mg |
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde |
36640-41-2 | 500mg |
$ 305.00 | 2022-06-07 | ||
| TRC | B282575-1000mg |
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde |
36640-41-2 | 1g |
$ 505.00 | 2022-06-07 | ||
| TRC | B282575-2000mg |
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde |
36640-41-2 | 2g |
$ 810.00 | 2022-06-07 | ||
| Fluorochem | 033614-250mg |
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde |
36640-41-2 | 95% | 250mg |
£87.00 | 2022-03-01 | |
| Fluorochem | 033614-1g |
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde |
36640-41-2 | 95% | 1g |
£175.00 | 2022-03-01 | |
| Fluorochem | 033614-5g |
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde |
36640-41-2 | 95% | 5g |
£547.00 | 2022-03-01 | |
| Chemenu | CM278029-1g |
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
36640-41-2 | 95% | 1g |
$250 | 2023-02-02 | |
| abcr | AB201079-500 mg |
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde; . |
36640-41-2 | 500mg |
€39.30 | 2023-06-23 | ||
| eNovation Chemicals LLC | Y1047186-250mg |
1H-Pyrazole-4-carboxaldehyde,3-(4-bromophenyl)-1-phenyl- |
36640-41-2 | 95% | 250mg |
$185 | 2024-06-07 |
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde Suppliers
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde
Introduction to 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde (CAS No. 36640-41-2)
3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and versatile reactivity. This heterocyclic aldehyde, identified by the CAS number 36640-41-2, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both bromine and aldehyde functional groups in its molecular structure endows it with distinct chemical properties that make it a valuable intermediate in synthetic organic chemistry.
The compound belongs to the pyrazole class of heterocycles, which are widely recognized for their biological activity and structural diversity. Pyrazoles have been extensively studied for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The introduction of substituents such as bromine and phenyl groups further enhances its pharmacological profile, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has seen a surge in interest towards small molecule inhibitors targeting specific biological pathways. 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde has emerged as a key intermediate in the synthesis of novel inhibitors due to its ability to undergo various chemical transformations. These transformations include condensation reactions, nucleophilic additions, and cyclization processes, which are essential for constructing complex molecular architectures.
The bromine atom at the 4-position of the phenyl ring in 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde plays a crucial role in its reactivity. This halogen substituent facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many bioactive molecules. Additionally, the aldehyde group at the 4-position of the pyrazole ring allows for further derivatization through condensation with various nucleophiles, leading to the formation of imines, hydrazones, and other functionalized derivatives.
Recent advancements in synthetic methodologies have highlighted the utility of 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde in generating libraries of compounds for high-throughput screening. Its structural features make it an ideal scaffold for generating diverse analogs with tailored biological activities. This has led to several studies exploring its potential as a lead compound for drug development against various diseases.
One notable area of research involves the exploration of 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of this compound through selective functionalization, researchers aim to develop potent and selective kinase inhibitors that can modulate these pathways effectively.
The aldehyde functionality in 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde also makes it a valuable building block for the synthesis of heterocyclic compounds with potential antimicrobial properties. Pyrazole derivatives have been shown to exhibit activity against a range of bacterial and fungal pathogens. The incorporation of additional substituents into this scaffold can fine-tune its antimicrobial spectrum, making it an attractive candidate for developing novel therapeutic agents.
In conclusion, 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde (CAS No. 36640-41-2) represents a versatile and promising compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications for this compound, particularly in the development of kinase inhibitors and antimicrobial agents. As synthetic methodologies evolve, the potential uses for 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde are expected to expand further, contributing to advancements in drug discovery and development.
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